N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Description
N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2,6-difluorophenyl group and a 2,3-dihydrobenzofuran moiety. The 2,6-difluorophenyl substituent is a common motif in medicinal chemistry, often employed to enhance metabolic stability and binding affinity, while the dihydrobenzofuran ring may contribute to conformational rigidity and π-π interactions in biological targets .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-2-1-3-16(21)18(15)22-19(24)23-8-6-14(11-23)12-4-5-17-13(10-12)7-9-25-17/h1-5,10,14H,6-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDNSFRBUYACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide, identified by its CAS number 2097858-47-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The structure consists of a pyrrolidine core linked to a difluorophenyl and a benzofuran moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2097858-47-2 |
| Molecular Formula | C₁₉H₁₈F₂N₂O₂ |
| Molecular Weight | 344.4 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects on breast (MCF-7), colon (HCT116), and lung cancer cell lines, revealing that modifications in the substituents could enhance biological activity significantly .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(2,6-difluorophenyl)... | MCF-7 | 0.65 |
| Similar Compound A | HCT116 | 0.78 |
| Similar Compound B | A549 | 1.17 |
The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses indicated that these compounds could trigger apoptosis via caspase activation pathways . Additionally, molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression.
Neuroprotective Effects
Beyond its anticancer properties, this compound has been associated with neuroprotective effects. Analogues of benzofuran have demonstrated protective effects against neurodegeneration in animal models. For instance, certain derivatives were found to protect neuronal cells from oxidative stress-induced damage .
Study on Antiproliferative Activity
A significant study published in MDPI evaluated various derivatives similar to this compound against multiple cancer cell lines. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity compared to their counterparts without such modifications .
Neuroprotection Research
Research conducted on related compounds revealed that certain benzofuran derivatives could effectively mitigate the effects of traumatic brain injury in murine models. These studies indicated that the protective mechanisms might involve modulation of inflammatory responses and enhancement of antioxidant defenses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Implications
Pharmacopeial Standards and Formulation Considerations
underscores the importance of dissolution testing for carboxamide analogues, with USP41 guidelines specifying labeling requirements when multiple dissolution methods are available . For the target compound, adherence to such standards would ensure batch consistency and bioavailability, particularly if polymorphic forms exist.
Solid-State Form Optimization
The patent in emphasizes the development of solid-state forms (e.g., salts, co-crystals) to improve physicochemical properties like solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
